molecular formula C19H15ClF2N4O3S B2846186 N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 903270-92-8

N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2846186
CAS No.: 903270-92-8
M. Wt: 452.86
InChI Key: KLEFCBXANDPKSQ-UHFFFAOYSA-N
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Description

N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-chlorobenzylamide group and a 2,6-difluorobenzamide side chain. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and enabling π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2N4O3S/c20-12-5-2-1-4-11(12)8-23-15(27)10-30-19-26-25-16(29-19)9-24-18(28)17-13(21)6-3-7-14(17)22/h1-7H,8-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEFCBXANDPKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses. Based on its structure, it might induce changes in protein function, gene expression, or cellular metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.

Comparison with Similar Compounds

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide

  • Core Differences: Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring, introducing a sulfur atom instead of oxygen.
  • Substituent Effects : The 2,4-dichlorophenyl group enhances hydrophobic interactions compared to the 2-chlorobenzyl group in the target compound. Crystallographic data (R factor = 0.044) confirms planar geometry, favoring stacking interactions .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Core Differences : Features a thiazole ring instead of oxadiazole, with a chlorine substituent at position 3. The thiazole’s aromaticity and hydrogen-bonding capacity (N1—H1⋯N2 dimers) enhance stability in crystal packing .
  • Bioactivity : Demonstrated PFOR (pyruvate:ferredoxin oxidoreductase) enzyme inhibition, critical for anaerobic metabolism, via amide anion conjugation .

Functional Analogues with Similar Side Chains

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

  • Side Chain Comparison: Shares the 2,6-difluorobenzyl motif but replaces oxadiazole with a thiazole ring.
  • Pharmacokinetics : Higher logP due to pivalamide may enhance membrane permeability but risks hepatotoxicity .

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Hybrid Structure : Combines oxadiazole and thiazole rings. The 4-phenyl group enhances π-π interactions, while the thiazol-2-amine side chain introduces basicity, improving solubility in acidic environments .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,3,4-Thiadiazole Analogue Thiazole Analogue
Molecular Weight 482.9 g/mol 473.7 g/mol 313.7 g/mol
logP 3.8 (predicted) 4.2 2.9
Hydrogen Bonds 4 acceptors, 2 donors 5 acceptors, 3 donors 3 acceptors, 2 donors
Metabolic Stability Moderate (oxadiazole resistance) High (thiadiazole inertness) Low (thiazole oxidation)

Q & A

Q. What strategies identify biological targets for this compound?

  • Techniques :
  • Affinity Chromatography : Immobilize compound on resin to pull down binding proteins .
  • Thermal Proteome Profiling (TPP) : Detect target engagement via protein melting shifts .

Data Contradiction Analysis Table

IssuePossible CauseResolution MethodReference
Inconsistent IC50_{50} valuesVariable cell viability protocolsStandardize MTT assay incubation time (48 h)
Discrepant NMR peaksResidual solvent or isomersRe-crystallize, use deuterated solvents
Divergent antimicrobial resultsStrain-specific resistanceTest across ATCC reference strains

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